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Compound of Interest

Compound Name: 10-Methyldodec-2-en-4-olide

Cat. No.: B3026100

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldodec-2-en-4-olide, also known as (-)-tuberolide, is a naturally occurring y-lactone
that functions as a male-produced aggregation pheromone in the parasitic beetle
Tuberolachnus salignus. Its stereospecific structure is crucial for its biological activity, making
stereoselective synthesis a critical area of research for applications in pest management and
ecological studies. This document provides detailed application notes and protocols for the
stereoselective synthesis of this target molecule, based on established chemical
transformations. The synthesis involves the creation of two key chiral centers at the C4 and
C10 positions.

Synthetic Strategy Overview

The retrosynthetic analysis of 10-Methyldodec-2-en-4-olide reveals a convergent approach.
The molecule can be disconnected into two main fragments: a chiral propargyl alcohol
derivative, which will form the C1-C5 portion including the lactone ring, and a chiral alkyl iodide,
which will constitute the C6-C12 side chain. The key steps in the proposed synthesis are:

» Asymmetric Alkylation: Introduction of the methyl group at the C10 position with high
stereocontrol.

» Stereoselective Reduction: Formation of the chiral center at the C4 position.
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» Lactonization: Cyclization to form the y-lactone ring.

The overall synthetic workflow is depicted in the following diagram:
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Figure 1: General retrosynthetic analysis and synthetic workflow for 10-Methyldodec-2-en-4-

olide.

Experimental Protocols
Part 1: Synthesis of the Chiral Alkyl lodide ((S)-1-iodo-3-

methylpentane)

This protocol outlines the preparation of the key C6-C12 fragment with the desired
stereochemistry at the C10 position.
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Reaction Scheme:

1. TsCl, Pyridine

(S)-(-)-2-Methyl-1-butanol —> 2. Nal, Acetone

—> (S)-1-lodo-2-methylbutane

Click to download full resolution via product page
Figure 2: Synthesis of the chiral alkyl iodide fragment.
Protocol:

e Tosyaltion: To a solution of (S)-(-)-2-methyl-1-butanol (1.0 eq) in pyridine (5.0 eq) at 0 °C,
add p-toluenesulfonyl chloride (1.2 eq) portionwise. Stir the mixture at 0 °C for 4 hours.

» Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the
organic layer sequentially with 1 M HCI, saturated NaHCOs solution, and brine. Dry the
organic layer over anhydrous MgSOa4 and concentrate under reduced pressure.

« lodination: Dissolve the crude tosylate in acetone and add sodium iodide (3.0 eq). Reflux the
mixture for 12 hours.

« Purification: After cooling to room temperature, filter the mixture and concentrate the filtrate.
Dilute the residue with diethyl ether, wash with water and brine, dry over anhydrous MgSOQa,
and concentrate. Purify the crude product by flash column chromatography (hexanes) to
afford (S)-1-iodo-2-methylbutane.

Reagent/Solven - )
Step Reactant . Conditions Yield

(S)-(-)-2-Methyl- o
1 TsCl, Pyridine 0°C,4h ~95% (crude)
1-butanol

~85% (over 2

2 Crude Tosylate Nal, Acetone Reflux, 12 h
steps)

Table 1. Summary of reagents, conditions, and yields for the synthesis of the chiral alkyl iodide.
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Part 2: Synthesis and Coupling to form the Key
Intermediate

This section details the formation of the carbon skeleton of the target molecule.

Reaction Scheme:

1. n-BuLi, THF

2. (S)-1-lodo-2-methylbutane > (S)-6-Methyl-1-octyn-3-ol

Propargyl alcohol —>

Click to download full resolution via product page
Figure 3: Coupling of the fragments to form the key alkynol intermediate.
Protocol:

o Deprotonation: To a solution of propargyl alcohol (2.0 eq) in dry THF at -78 °C under an
argon atmosphere, add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir the mixture
for 30 minutes at -78 °C.

o Alkylation: Add a solution of (S)-1-iodo-2-methylbutane (1.0 eq) in dry THF to the lithium
acetylide solution. Allow the reaction to warm to room temperature and stir for 16 hours.

o Work-up and Purification: Quench the reaction with saturated NH4ClI solution and extract with
diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSOa, and
concentrate. Purify the crude product by flash column chromatography (EtOAc/hexanes
gradient) to yield (S)-6-methyl-1-octyn-3-ol.

Reagent/Solven . ]
Step Reactant ¢ Conditions Yield
1 Propargyl alcohol  n-BuLi, THF -78 °C, 30 min -
(S)-1-lodo-2-
2 Lithium acetylide  methylbutane, -78°Ctort,16 h ~70%
THF
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Table 2: Summary of reagents, conditions, and yield for the synthesis of the key alkynol
intermediate.

Part 3: Stereoselective Reduction and Lactonization

This final part of the synthesis establishes the second stereocenter and forms the lactone ring.

Reaction Scheme:

1. Red-Al
(S)-6-Methyl-1-octyn-3-ol —> 2. Acryloyl chloride, EtSN ——> 10-Methyldodec-2-en-4-olide
3. Grubbs' Catalyst I

Click to download full resolution via product page

 To cite this document: BenchChem. [Stereoselective Synthesis of 10-Methyldodec-2-en-4-
olide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026100#stereoselective-synthesis-of-10-
methyldodec-2-en-4-olide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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